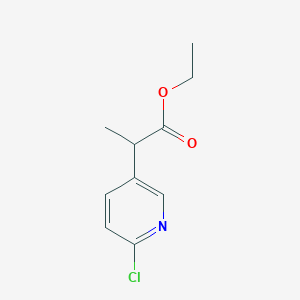

Ethyl 2-(6-chloropyridin-3-yl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(6-chloropyridin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)7(2)8-4-5-9(11)12-6-8/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXCRQRCXMLIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of Ethyl 2 6 Chloropyridin 3 Yl Propanoate

Reactions at the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts basicity and nucleophilicity, allowing it to participate in oxidation, reduction, and coordination reactions.

N-Oxidation and Reduction Processes

The pyridine nitrogen of Ethyl 2-(6-chloropyridin-3-yl)propanoate can be readily oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, often facilitating different substitution patterns than the parent pyridine. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid or a suitable catalyst. rsc.orgarkat-usa.org For instance, the oxidation of 2-chloropyridine (B119429) has been successfully achieved using hydrogen peroxide with catalysts like supported sulfonic acids, yielding the N-oxide with high selectivity. google.com

Conversely, the resulting Pyridine N-oxide can be deoxygenated to regenerate the parent pyridine. This reduction is typically accomplished with high chemoselectivity using phosphorus(III) reagents, such as phosphorus trichloride (B1173362) (PCl₃), or via catalytic hydrogenation. youtube.comnih.govstackexchange.com The N-oxide group serves as a valuable synthetic handle, enabling reactions that might otherwise be difficult before its removal. Furthermore, more rigorous reduction conditions, such as using ammonium (B1175870) formate (B1220265) with palladium on carbon, can lead to the complete reduction of the pyridine N-oxide ring to the corresponding piperidine. organic-chemistry.org

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Oxidation | 2-Chloropyridine | H₂O₂ (aq.), AMBERLYST 15 catalyst, Methanol, 80°C | 2-Chloropyridine N-oxide | 36% Conversion, ~100% Selectivity | google.com |

| N-Oxidation | 2-Chloropyridine | Immobilized percarboxylic acid, H₂O₂, mineral acid | 2-Chloropyridine N-oxide | 33-35% | dcu.iedcu.ie |

| Deoxygenation | Pyridine N-oxide derivative | PCl₃, Chloroform | Pyridine derivative | Generally High | stackexchange.comgoogle.com |

| Deoxygenation | Substituted Pyridine N-oxide | [Re(4,4′-tBu-bpy)(CO)₃Cl], DIPEA, CD₃CN, light irradiation | Substituted Pyridine | Good to Excellent | nih.gov |

| Ring Reduction | 3-Picoline N-oxide | NH₄HCO₂, Pd/C, Methanol, RT | 3-Methylpiperidine | High | organic-chemistry.org |

Coordination Chemistry with Metal Centers

As a pyridine derivative, this compound can act as a monodentate ligand, coordinating to a variety of transition metal centers through the nitrogen atom's lone pair of electrons. wikipedia.org The formation of such coordination complexes is a cornerstone of inorganic and organometallic chemistry. The steric and electronic properties of the ligand, including the presence of the chloro and ethyl propanoate groups, influence the geometry and stability of the resulting metal complexes.

Studies on analogous 2-chloropyridine ligands have shown they readily form complexes with metal halides, such as copper(II) chloride and bromide. tandfonline.com These complexes can exhibit various coordination geometries, including tetrahedral and octahedral arrangements, and may exist as monomers or coordination polymers. tandfonline.comtandfonline.com The coordination of the pyridine nitrogen can alter the reactivity of the molecule and is a key principle in the design of catalysts and functional materials. nih.gov

| Metal Ion | Ligand Type | Typical Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Copper(II) | 2,3-Dichloropyridine | [Cu(2,3-dichloropyridine)₂Cl₂] | Square Planar / Distorted Octahedral | tandfonline.com |

| Cobalt(II) | 2-Amino-5-chloropyridine | [Co(2-amino-5-chloropyridine)₂Cl₂] | Tetrahedral | tandfonline.com |

| Ruthenium(II) | Pyridine | trans-[Ru(NH₃)₅(pyridine)]²⁺ | Octahedral | wikipedia.org |

| Iron(II) | 2,2'-Azopyridine | [Fe(azpy)₂Cl₂] | Octahedral | acs.org |

Reactivity of the Chloro-Substituent on the Pyridine Ring

The chlorine atom at the C6 position of the pyridine ring is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring nitrogen.

Nucleophilic Aromatic Substitution Reactions

The chloro group on the pyridine ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. While 2-chloropyridines are generally less reactive than, for example, 2-chloropyrimidines, these substitution reactions can be effectively carried out with a range of nucleophiles, including amines and alkoxides, often requiring heat or microwave assistance to proceed at a practical rate. researchgate.nettandfonline.com The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. researchgate.net

| Halopyridine | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | 2-Aminoethanethiol | NaOEt, Ethanol, Microwave | 2-(2-Aminoethylthio)pyridine | High | tandfonline.com |

| 2-Chloropyrazine | Morpholine | KF, Water, 100°C | 2-Morpholinopyrazine | 94% | researchgate.net |

| 2-Fluoropyridine | Piperidine | KF, Water, 100°C | 2-(Piperidin-1-yl)pyridine | 50% | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C6 position. The C-Cl bond of this compound can be readily activated by a palladium(0) catalyst to participate in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. google.com The reaction is highly versatile for creating biaryl structures. For chloropyridines, specific catalyst systems, often involving palladium acetate (B1210297) or palladium-N-heterocyclic carbene (NHC) complexes, and a base such as potassium carbonate or sodium phosphate, are used to achieve high yields. researchgate.netresearchgate.netnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the chloropyridine and a terminal alkyne. It typically employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine. wikipedia.orgjk-sci.comgold-chemistry.org This method provides direct access to arylalkyne structures.

Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds by coupling the chloropyridine with a primary or secondary amine. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XantPhos), and a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide). wuxiapptec.comlibretexts.org This transformation is a key step in the synthesis of many pharmaceutically relevant compounds.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | (6-Dipp)Pd(cinn)Cl | K₂CO₃ | Water | 98% | researchgate.net |

| Suzuki | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 89% | nih.gov |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF / THF | Good to Excellent | wikipedia.orgjk-sci.com |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Generally High | wikipedia.org |

Metal-Halogen Exchange Reactions

The chloro group can be exchanged for a metal, most commonly lithium, through a metal-halogen exchange reaction. This process converts the relatively unreactive C-Cl bond into a highly nucleophilic organometallic species. numberanalytics.com While iodine and bromine are more readily exchanged, chlorine exchange can be achieved, particularly with potent organolithium reagents like tert-butyllithium (B1211817) or superbases. wikipedia.org For 2-chloropyridine, an unprecedented regioselective lithiation at the C6 position (the same position as the chlorine) has been achieved using a BuLi-LiDMAE (lithium 2-(dimethylamino)ethanolate) superbase system, avoiding the more common nucleophilic addition pathways. researchgate.netnih.gov The resulting organolithium intermediate can then be trapped with various electrophiles to install a wide range of functional groups.

| Substrate | Reagent | Electrophile (E) | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | n-BuLi-LiDMAE (4 eq.), Hexane, 0°C | (CH₃)₂CO | 6-(1-Hydroxy-1-methylethyl)-2-chloropyridine | 71% | researchgate.net |

| 2-Chloropyridine | n-BuLi-LiDMAE (4 eq.), Hexane, 0°C | I₂ | 2-Chloro-6-iodopyridine | 50% | researchgate.net |

| 2-Chloropyridine | n-BuLi-LiDMAE (4 eq.), Hexane, 0°C | DMF | 6-Chloro-pyridine-2-carbaldehyde | 30% | researchgate.net |

| Aryl Bromide | t-BuLi (2 eq.), THF, -78°C | CO₂ | Aryl Carboxylic Acid | Typical | researchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Subject Compound |

| Pyridine | Parent Heterocycle |

| Pyridine N-oxide | Oxidized Heterocycle |

| Piperidine | Reduced Heterocycle |

| 2-Chloropyridine | Analogous Substrate |

| 2-Chloropyridine N-oxide | Oxidation Product |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Oxidizing Agent |

| Hydrogen peroxide (H₂O₂) | Oxidizing Agent |

| Phosphorus trichloride (PCl₃) | Reducing Agent |

| Ammonium formate | Reducing Agent |

| 2,3-Dichloropyridine | Ligand Example |

| 2-Amino-5-chloropyridine | Ligand Example |

| 2,2'-Azopyridine | Ligand Example |

| 2-Aminoethanethiol | Nucleophile |

| Morpholine | Nucleophile |

| Palladium Acetate (Pd(OAc)₂) | Catalyst Precursor |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Precursor |

| Phenylboronic acid | Coupling Partner |

| 4-Methoxyphenylboronic acid | Coupling Partner |

| Triethylamine (Et₃N) | Base |

| Sodium tert-butoxide (NaOtBu) | Base |

| BINAP | Phosphine Ligand |

| XantPhos | Phosphine Ligand |

| n-Butyllithium (n-BuLi) | Organometallic Reagent |

| tert-Butyllithium (t-BuLi) | Organometallic Reagent |

| Lithium 2-(dimethylamino)ethanolate (LiDMAE) | Reagent Component |

Transformations Involving the Ester Group

The ester functional group in this compound is a key site for a variety of chemical transformations, including hydrolysis, transesterification, and reduction. These reactions allow for the conversion of the ester into other valuable functional groups such as carboxylic acids, different esters, alcohols, or amines.

Hydrolysis to the Carboxylic Acid

The hydrolysis of an ester is a fundamental reaction that converts it into a carboxylic acid and an alcohol. libretexts.org This process can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, and an excess of water, this compound can be hydrolyzed to 2-(6-chloropyridin-3-yl)propanoic acid and ethanol. libretexts.orgchemguide.co.uk This reaction is reversible, and to favor the formation of the products, a large excess of water is typically used. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of esters is more commonly carried out using a dilute alkali, like sodium hydroxide (B78521) solution, in a process known as saponification. chemguide.co.uksavemyexams.com This method is generally preferred because the reaction is irreversible and the products are easier to separate. chemguide.co.uk Heating this compound under reflux with an aqueous solution of a base like sodium hydroxide yields the sodium salt of the carboxylic acid (sodium 2-(6-chloropyridin-3-yl)propanoate) and ethanol. youtube.com Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to afford the free carboxylic acid, 2-(6-chloropyridin-3-yl)propanoic acid. chemguide.co.uksavemyexams.com

Table 1: Hydrolysis Conditions for Ester to Carboxylic Acid Transformation

| Catalyst | Reagents | Key Features | Product(s) |

|---|---|---|---|

| Acid (e.g., H₂SO₄, HCl) | Water (excess) | Reversible reaction. libretexts.orgchemguide.co.uk | 2-(6-chloropyridin-3-yl)propanoic acid and ethanol. |

| Base (e.g., NaOH, KOH) | Water, followed by acid workup | Irreversible reaction, goes to completion. chemguide.co.uksavemyexams.com | 2-(6-chloropyridin-3-yl)propanoic acid and ethanol. youtube.com |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol moiety. mdpi.com This reaction is typically catalyzed by an acid or a base, but can also be achieved using enzymatic catalysts. mdpi.comrsc.org

Chemical Catalysis: In a typical chemical transesterification, this compound would be reacted with an excess of another alcohol (e.g., methanol, propanol) in the presence of a catalyst like sodium hydroxide or a mineral acid. mdpi.com The use of an excess of the new alcohol drives the equilibrium towards the formation of the new ester. mdpi.com

Enzymatic Catalysis: Lipases are enzymes that can catalyze the transesterification of esters under mild reaction conditions. rsc.orgnih.gov This method offers advantages such as high selectivity and easier product recovery. rsc.org The reaction involves the use of a lipase (B570770) to catalyze the alcoholysis of the ester with a different alcohol. nih.gov Factors such as the type of lipase, solvent, temperature, and water content can influence the efficiency of the enzymatic transesterification. rsc.orgnih.gov

Table 2: Comparison of Transesterification Methods

| Method | Catalyst | Reaction Conditions | Advantages |

|---|---|---|---|

| Chemical | Acid or Base (e.g., NaOH) | Excess of new alcohol, often elevated temperatures. mdpi.com | Well-established, relatively fast reaction rates. |

| Enzymatic | Lipase | Mild temperatures, can be performed in organic solvents. rsc.orgmdpi.com | High specificity, environmentally friendly, no saponification. rsc.org |

Reduction to the Alcohol or Amine Derivatives

The ester group of this compound can be reduced to either an alcohol or an amine, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. doubtnut.com The reduction of this compound with LiAlH₄ would yield 2-(6-chloropyridin-3-yl)propan-1-ol and ethanol.

Conversion to Amine Derivatives: While direct reduction to an amine is not a standard single-step transformation for esters, they can be converted to amides which are then reduced to amines. Alternatively, a multi-step sequence can be employed. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acyl chloride. Reaction of the acyl chloride with an amine would furnish an amide, which can subsequently be reduced to the target amine. Another pathway involves the conversion of the ester to a hydrazide by reacting it with hydrazine (B178648), which can then be used in further synthetic steps to generate nitrogen-containing heterocycles or other amine derivatives. nih.gov

Reactions at the Alpha-Carbon of the Propanoate Moiety

The alpha-carbon of the propanoate group, being adjacent to the carbonyl group, is acidic and can undergo deprotonation to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

Deprotonation and Enolate Chemistry

The hydrogen atom on the alpha-carbon of this compound can be abstracted by a strong, non-nucleophilic base to form an enolate ion. wikipedia.org The pKa of the alpha-proton of esters is typically around 25. youtube.com

Enolate Formation: Strong bases such as lithium diisopropylamide (LDA) are commonly used to quantitatively deprotonate esters to form lithium enolates. wikipedia.orgmnstate.edu The resulting enolate is a resonance-stabilized species with the negative charge delocalized between the alpha-carbon and the oxygen atom of the carbonyl group. wikipedia.org The formation of the enolate is a crucial step that allows for subsequent reactions with electrophiles at the alpha-carbon. mnstate.edu The choice of base and reaction conditions (e.g., solvent, temperature) is critical for controlling the regioselectivity and stereoselectivity of enolate formation, especially in more complex systems. bham.ac.ukprinceton.edu

Table 3: Bases for Enolate Formation from Esters

| Base | Abbreviation | Key Characteristics |

|---|---|---|

| Lithium diisopropylamide | LDA | Strong, sterically hindered, non-nucleophilic base. wikipedia.org |

| Lithium hexamethyldisilazide | LHMDS | Strong base, similar to LDA. bham.ac.uk |

| Sodium hydride | NaH | Strong base, often used for thermodynamic enolate formation. princeton.edu |

Stereoselective Alkylation and Related Alpha-Substitutions

Once the enolate of this compound is formed, it can react with a variety of electrophiles, most notably alkyl halides, in a reaction known as alkylation. mnstate.edu This reaction results in the formation of a new carbon-carbon bond at the alpha-position.

Alkylation: The enolate anion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in an SN2 reaction. mnstate.edu This allows for the introduction of an alkyl group at the alpha-carbon. The choice of the alkylating agent is important, with primary alkyl halides being the most effective to avoid competing elimination reactions. mnstate.edu

Stereoselective Alkylation: When the goal is to produce a specific stereoisomer, stereoselective alkylation methods are employed. This often involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the approach of the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. After the alkylation step, the chiral auxiliary is removed, yielding the enantiomerically enriched product. While specific examples for this compound are not detailed in the provided search results, this is a general and powerful strategy in asymmetric synthesis.

Other alpha-substitution reactions are also possible. For instance, the enolate can react with other electrophiles such as aldehydes (in an aldol (B89426) reaction), ketones, or other carbonyl compounds. Halogenation at the alpha-position can also be achieved by reacting the enolate with an electrophilic halogen source. mnstate.edu

Condensation Reactions

The ester and the chloro-substituted pyridine moieties of this compound are prime sites for various condensation reactions. These transformations are fundamental in elongating the carbon chain or introducing new functional groups, thereby paving the way for diverse molecular scaffolds.

One of the most common transformations of the ester group is its reaction with amines or hydrazines to form amides and hydrazides, respectively. For instance, the condensation of a related compound, ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate, with hydrazine hydrate (B1144303) leads to the formation of the corresponding acetohydrazide. mdpi.com Similarly, this compound is expected to react with various primary and secondary amines, as well as hydrazine and its derivatives, to yield a library of amides and hydrazides. These products can then serve as precursors for further cyclization reactions.

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents. For example, in the synthesis of certain pyrrolo[2,3-d]pyrimidine analogs, a similar 6-chloropyridin-3-yl moiety undergoes substitution with amines. mdpi.com This suggests that this compound could readily participate in condensation reactions with various nucleophiles such as amines, thiols, and alcohols under appropriate conditions, often catalyzed by a base or a transition metal.

A general representation of potential condensation reactions is depicted in the table below.

| Reactant | Product Type | Potential Reaction Conditions |

| Primary/Secondary Amine | Amide | Heating, with or without catalyst |

| Hydrazine Hydrate | Hydrazide | Reflux in a suitable solvent like ethanol |

| Substituted Phenol | Ether | Base-mediated (e.g., K₂CO₃), solvent |

| Thiol | Thioether | Base-mediated (e.g., NaH), solvent |

Cyclization and Rearrangement Reactions Involving the Compound

The bifunctional nature of this compound and its derivatives makes them excellent candidates for intramolecular and intermolecular cyclization reactions, leading to the formation of various fused heterocyclic systems.

Following the initial condensation with hydrazine to form the corresponding hydrazide, intramolecular cyclization can be induced to form five- or six-membered heterocyclic rings. For example, hydrazides can be cyclized to form oxadiazoles (B1248032) or pyrazoles depending on the reaction conditions and the other reagents used. While no direct examples for the title compound are available, the reaction of cyanoacetylhydrazine with chloroacetone (B47974) yields a hydrazone which can be cyclized to form 1,2,4-triazine (B1199460) or 1,3,4-oxadiazine derivatives.

Furthermore, the reaction of the ester with a dinucleophile, such as a substituted hydrazine, can lead to the direct formation of heterocyclic rings like pyrazolones. The synthesis of pyrazolo[3,4-b]pyridin-6-ones has been reported from the reaction of 5-aminopyrazoles with ketoesters, highlighting a relevant cyclization pathway. nih.gov Although the starting materials are different, this demonstrates a potential route for the cyclization of derivatives of this compound.

Rearrangement reactions, while not extensively documented for this specific molecule, are a possibility under certain reaction conditions, particularly during the formation of complex fused ring systems.

The table below outlines potential cyclization products from derivatives of this compound.

| Starting Derivative | Reagent/Condition | Resulting Heterocycle |

| Hydrazide derivative | Dehydrating agent | Oxadiazole |

| Hydrazide derivative | Diketone/Ketoester | Pyrazole/Pyridazinone |

| Amide derivative | Strong base | Lactam |

Derivatization Strategies for Chemical Library Synthesis

The structural features of this compound make it an attractive scaffold for the generation of chemical libraries for high-throughput screening in drug discovery and agrochemical development. naturalspublishing.com The presence of two distinct reactive sites allows for a combinatorial approach to synthesize a large number of diverse compounds.

A primary derivatization strategy involves the parallel synthesis of a library of amides and hydrazides by reacting the parent ester with a diverse set of amines and hydrazines. Each of these products can then be subjected to a variety of cyclization and condensation reactions to create a wide array of heterocyclic compounds. For instance, a library of azetidine-based scaffolds was synthesized for the development of CNS-focused lead-like libraries, showcasing a similar strategy of core modification. semanticscholar.org

The chloro group on the pyridine ring offers another point of diversification. Suzuki-Miyaura cross-coupling reactions are a powerful tool to introduce a wide range of aryl and heteroaryl groups at this position. This has been demonstrated in the synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs where a (6-chloropyridin-3-yl)boronic acid was used. mdpi.com Similarly, Buchwald-Hartwig amination can be employed to introduce a diverse set of amino substituents.

The combination of these derivatization strategies at both the ester and the chloro-pyridine positions can rapidly generate a large and structurally diverse library of compounds based on the this compound scaffold. The concept of "privileged scaffolds," which are molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target, is relevant here, and the pyridine ring is considered one such scaffold. nih.gov

The following table summarizes the key derivatization strategies.

| Reaction Type | Site of Derivatization | Reagents | Potential Library |

| Amidation/Hydrazidation | Ester group | Diverse amines/hydrazines | Amide/Hydrazide library |

| Suzuki-Miyaura Coupling | Chloro-pyridine | Various boronic acids | Aryl/Heteroaryl-substituted pyridine library |

| Buchwald-Hartwig Amination | Chloro-pyridine | Various amines | Amino-substituted pyridine library |

| Cyclization of Derivatives | Ester derivatives | Various cyclizing agents | Fused heterocyclic library |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1D NMR (¹H, ¹³C) for Comprehensive Assignment

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the primary methods for the initial structural assessment of Ethyl 2-(6-chloropyridin-3-yl)propanoate . The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For This compound , the predicted ¹H NMR spectrum in a suitable deuterated solvent like CDCl₃ would exhibit distinct signals for the ethyl group and the substituted pyridine (B92270) ring.

Ethyl Ester Protons: A triplet at approximately 1.2-1.3 ppm corresponding to the methyl group (-CH₃) and a quartet at around 4.1-4.2 ppm for the methylene (B1212753) group (-OCH₂-).

Propanoate Protons: A doublet for the methyl group on the propanoate chain at approximately 1.5-1.6 ppm and a quartet for the methine proton (-CH-) at around 3.7-3.8 ppm.

Pyridine Ring Protons: The aromatic protons on the 6-chloropyridin-3-yl moiety would appear in the downfield region, typically between 7.0 and 8.5 ppm. Their specific shifts and coupling patterns depend on their positions relative to the chloro and propanoate substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, the spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each carbon environment.

Ethyl Ester Carbons: The methyl carbon is expected around 14 ppm, and the methylene carbon at approximately 60-61 ppm.

Propanoate Carbons: The methyl carbon of the propanoate side chain would appear around 18-20 ppm, and the methine carbon at roughly 45-50 ppm.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is characteristically found further downfield, in the range of 170-175 ppm.

Pyridine Ring Carbons: The carbons of the pyridine ring will resonate in the aromatic region (approximately 120-155 ppm). The carbon atom attached to the chlorine atom (C-6) is expected to have a chemical shift of around 150-152 ppm.

| Predicted ¹H NMR Data (CDCl₃) | Predicted ¹³C NMR Data (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~ 8.4 (d) | Pyridine H-2 |

| ~ 7.6 (dd) | Pyridine H-4 |

| ~ 7.3 (d) | Pyridine H-5 |

| ~ 4.1 (q) | -OCH₂CH₃ |

| ~ 3.7 (q) | -CH(CH₃)COOEt |

| ~ 1.5 (d) | -CH(CH₃)COOEt |

| ~ 1.2 (t) | -OCH₂CH₃ |

Disclaimer: The NMR data presented is predicted based on the analysis of structurally similar compounds and general spectroscopic principles, as direct experimental data for this compound was not publicly available.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For This compound , COSY would show correlations between the methyl and methylene protons of the ethyl group, and between the methine and methyl protons of the propanoate moiety. It would also reveal couplings between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~61 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the protons of the ethyl group would show correlations to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for the basic constitutional analysis of this molecule, it can provide insights into preferred conformations.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies can be employed to investigate conformational changes in molecules, such as restricted rotation around single bonds. For This compound , DNMR could potentially be used to study the rotational barrier around the C-C bond connecting the pyridine ring and the propanoate group, providing information about the molecule's flexibility and preferred spatial arrangement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For This compound (C₁₀H₁₂ClNO₂), the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value to confirm the elemental composition. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern, with a peak for the ³⁵Cl isotope and a smaller peak (approximately one-third the intensity) for the ³⁷Cl isotope at M+2.

| Ion | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) |

| [M]⁺ | 213.0556 | 215.0527 |

| [M+H]⁺ | 214.0635 | 216.0605 |

| [M+Na]⁺ | 236.0455 | 238.0426 |

Disclaimer: The mass spectrometry data presented is predicted based on the molecular formula and general principles of mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. The analysis of these fragments provides valuable structural information. The fragmentation of This compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to an acylium ion.

Loss of ethylene (B1197577) (C₂H₄) from the ethyl ester: This occurs via a McLafferty rearrangement if a gamma-hydrogen is available.

Cleavage of the C-C bond between the pyridine ring and the propanoate moiety: This would result in fragments corresponding to the substituted pyridine and the propanoate group.

Loss of a chlorine atom: Fragmentation of the pyridine ring can involve the loss of the chlorine atom.

By analyzing the m/z values of these fragment ions, the connectivity of the molecule can be confirmed.

Isotopic Abundance Analysis for Elemental Composition

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, which is fundamental in determining the molecular weight and elemental composition of a compound. A key feature of the mass spectrum of a halogenated compound like this compound is the presence of a characteristic isotopic pattern.

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75% and 25%, respectively. libretexts.org This 3:1 ratio results in a distinctive pattern in the mass spectrum for any chlorine-containing fragment. The molecular ion of this compound will exhibit a peak (M) corresponding to the molecule containing the ³⁵Cl isotope and another peak (M+2) at two m/z units higher, corresponding to the molecule with the ³⁷Cl isotope. The relative intensity of these peaks will be approximately 3:1, providing a clear signature for the presence of a single chlorine atom in the molecule. ucalgary.cayoutube.com

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Corresponding Isotope | Predicted m/z | Relative Intensity |

| [M]⁺ | ¹²C₁₀¹H₁₂³⁵Cl¹⁴N¹⁶O₂ | 213.05 | 100% (3) |

| [M+2]⁺ | ¹²C₁₀¹H₁₂³⁷Cl¹⁴N¹⁶O₂ | 215.05 | ~33% (1) |

This table illustrates the expected mass spectrometric peaks for the molecular ion of this compound, demonstrating the characteristic 3:1 isotopic pattern due to the presence of a single chlorine atom.

This isotopic signature is invaluable for confirming the elemental composition during structural elucidation and for identifying chlorine-containing impurities in a sample.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups. The analysis of the vibrational spectra of this compound allows for the identification of its key structural features.

The IR and Raman spectra of substituted pyridines have been extensively studied. elixirpublishers.comasianpubs.orgcdnsciencepub.compw.edu.plscilit.com Based on the known vibrational frequencies of 2-chloropyridine (B119429) and ethyl propanoate, a table of expected characteristic vibrational bands for the title compound can be compiled.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | Pyridine ring | 3100 - 3000 |

| C-H stretching (aliphatic) | Ethyl and methyl groups | 2980 - 2850 |

| C=O stretching | Ester | 1750 - 1730 |

| C=C and C=N stretching | Pyridine ring | 1600 - 1400 |

| C-H bending (aliphatic) | Ethyl and methyl groups | 1470 - 1370 |

| C-O stretching | Ester | 1250 - 1050 |

| C-Cl stretching | Chloropyridine | 800 - 600 |

This table presents the predicted wavenumbers for the main vibrational modes of this compound, based on data from related compounds. These values are essential for the structural confirmation of the molecule.

The C=O stretching vibration of the ester group is expected to be a strong band in the IR spectrum. The pyridine ring vibrations will give rise to a series of characteristic bands. The C-Cl stretching frequency is typically observed in the lower frequency region of the spectrum. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all its key functional groups.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms or Derivatives

While no crystal structure for this compound is publicly available, the determination of its crystal structure, or that of a suitable crystalline derivative, would provide definitive proof of its constitution and stereochemistry. For instance, X-ray analysis of related chloropyridine derivatives has revealed details about their molecular geometry and packing motifs. iucr.orgresearchgate.netspast.org If a crystalline sample of this compound were obtained, X-ray crystallography would yield precise data on its solid-state conformation.

Table 3: Information Obtainable from X-ray Crystallography of a Crystalline Derivative of this compound

| Parameter | Information Provided |

| Unit Cell Dimensions | Dimensions and angles of the basic repeating unit of the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise position of each atom in the asymmetric unit. |

| Bond Lengths and Angles | Accurate measurement of all intramolecular distances and angles. |

| Torsion Angles | Description of the conformation of the molecule. |

| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, and other non-covalent interactions that stabilize the crystal structure. |

This table outlines the key structural parameters that would be determined from a successful X-ray crystallographic analysis of a crystalline form of this compound or a derivative, providing a complete picture of its solid-state structure.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

This compound possesses a chiral center at the C2 position of the propanoate moiety, meaning it can exist as a pair of enantiomers. For pharmaceutical applications where a single enantiomer is often desired, the determination of the enantiomeric excess (ee) is crucial. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the primary method for separating and quantifying enantiomers.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds like 2-arylpropanoic acids, which are structurally related to the analyte, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have proven effective for enantiomeric separation in HPLC. mdpi.com

Table 4: General Approach for Chiral HPLC Method Development

| Parameter | Description |

| Chiral Stationary Phase | Selection of a suitable CSP (e.g., Chiralcel®, Chiralpak®). |

| Mobile Phase | Optimization of the solvent system (e.g., hexane/isopropanol for normal phase or acetonitrile/water with additives for reversed-phase). |

| Flow Rate | Adjustment to achieve optimal separation and peak shape. |

| Detection | UV detection is commonly used for aromatic compounds. |

| Quantification | The enantiomeric excess is calculated from the peak areas of the two enantiomers. |

This table provides a general workflow for developing a chiral HPLC method for the enantiomeric separation of this compound, a critical step in controlling the stereochemical purity of the compound.

The development of a robust chiral separation method is essential for monitoring the stereochemical outcome of asymmetric syntheses and for the quality control of the final product.

Advanced Chromatographic Techniques (e.g., LC-MS, GC-MS) for Reaction Monitoring and Impurity Profiling

The synthesis of this compound can generate various impurities, including unreacted starting materials, by-products, and degradation products. The detection, identification, and quantification of these impurities are critical for process optimization and for ensuring the quality of the final product. nih.govnih.gov Hyphenated chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for impurity profiling. ijsdr.orgajrconline.org

LC-MS is particularly well-suited for the analysis of moderately polar and thermally labile compounds. It allows for the separation of the components of a mixture by LC, followed by their detection and identification by MS. This is invaluable for monitoring the progress of a reaction by tracking the disappearance of reactants and the appearance of the product and any by-products in real-time.

GC-MS is ideal for the analysis of volatile and thermally stable compounds. It can be used to identify and quantify volatile organic impurities that may be present in the reaction mixture or in the final product. The high resolution and sensitivity of modern MS detectors enable the detection of impurities at very low levels. thermofisher.com

Table 5: Application of Advanced Chromatographic Techniques in the Analysis of this compound

| Technique | Application | Information Obtained |

| LC-MS | Reaction Monitoring | Tracking the concentration of reactants, intermediates, product, and by-products over time. |

| Impurity Profiling | Separation, detection, and identification of non-volatile impurities. | |

| GC-MS | Impurity Profiling | Identification and quantification of volatile and semi-volatile impurities. |

| Residual Solvent Analysis | Detection and quantification of residual solvents from the synthesis and purification steps. |

This table summarizes the applications of LC-MS and GC-MS in the analysis of this compound, highlighting their importance in process control and quality assurance.

The use of these advanced chromatographic techniques provides a comprehensive understanding of the reaction chemistry and the purity profile of this compound, which is essential for the production of high-quality material for pharmaceutical manufacturing.

Theoretical and Computational Chemistry Studies of Ethyl 2 6 Chloropyridin 3 Yl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles. wikipedia.orgnumberanalytics.com These methods solve the Schrödinger equation (or a simplified form of it) to provide detailed information about electron distribution, molecular energies, and other properties that are difficult or impossible to measure experimentally. pnas.org

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density, which is a function of only three spatial coordinates. mpg.descispace.com This approach makes it computationally feasible to study even large systems. mpg.de The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. mpg.de

For Ethyl 2-(6-chloropyridin-3-yl)propanoate, a DFT calculation would provide crucial insights into its electronic properties. The analysis would yield optimized molecular geometry, corresponding to the lowest energy arrangement of its atoms. Furthermore, it would allow for the visualization and analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT also enables the calculation of the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack.

Illustrative Data: Calculated Electronic Properties of this compound using DFT

| Property | Illustrative Value | Unit | Significance for the Molecule |

|---|---|---|---|

| Total Energy | -1520.78 | Hartrees | Ground state energy of the optimized geometry. |

| HOMO Energy | -6.85 | eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy | -1.23 | eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.62 | eV | Relates to chemical reactivity and electronic transitions. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data or empirical parameters. wikipedia.orgnumberanalytics.com The term ab initio means "from the beginning." numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim to provide a more rigorous solution to the Schrödinger equation than DFT, often at a higher computational cost. wikipedia.orgpnas.org Methods like Coupled Cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), are often referred to as the "gold standard" in quantum chemistry for their high accuracy in predicting molecular energies and properties. olemiss.edunumberanalytics.com

Applying high-accuracy ab initio methods to this compound would serve to benchmark the results obtained from more cost-effective DFT calculations. These methods would provide highly reliable values for thermochemical data, such as the enthalpy of formation and atomization energy. While computationally demanding, such calculations are invaluable for validating the accuracy of different DFT functionals and ensuring the reliability of the predicted properties for the molecule.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different three-dimensional arrangements of atoms that a molecule can adopt through rotations about its single bonds. calcus.cloud These different arrangements, or conformers, often have different energies, and understanding their relative stabilities and the energy barriers between them is crucial for predicting a molecule's behavior. numberanalytics.comresearchgate.net

Rotational Barriers and Preferred Conformations

For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-C bonds in the propanoate chain, C-O bond of the ester), there are numerous possible conformations. Computational methods can be used to explore the potential energy surface (PES) associated with the rotation around these bonds. youtube.com By systematically rotating a specific dihedral angle and calculating the energy at each step, one can map out the energy profile for that rotation. acs.orgyoutube.com The peaks on this profile represent rotational energy barriers, which are the energies required to transition from one stable conformation to another. nih.gov The valleys correspond to stable, low-energy conformers. calcus.cloud

Illustrative Data: Rotational Barrier for a Key Dihedral Angle in this compound

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Staggered (gauche) | 65 | 0.2 | A low-energy, stable conformer. |

| Eclipsed (TS) | 120 | 4.5 | A high-energy transition state. |

Intermolecular Interactions and Hydrogen Bonding

While this compound does not have strong hydrogen bond donors (like O-H or N-H), its oxygen and nitrogen atoms can act as hydrogen bond acceptors. jchemrev.com Computational studies can model how this molecule interacts with itself (in dimers or larger clusters) or with solvent molecules. These intermolecular forces, which include dipole-dipole interactions, van der Waals forces, and potential weak hydrogen bonds, govern the physical properties of the substance in condensed phases. numberanalytics.com

Quantum mechanical calculations, particularly methods like Quantum Theory of Atoms in Molecules (QTAIM), can analyze the electron density to identify and characterize these weak interactions. scielo.org.mxnih.gov Such an analysis would reveal the strength and geometry of potential hydrogen bonds between the ester's carbonyl oxygen or the pyridine's nitrogen and hydrogen atoms from neighboring molecules (e.g., water). This provides insight into its solubility and how it might arrange itself in a solid-state crystal lattice.

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of a compound. rsc.org Comparing predicted spectra with experimental data can confirm a molecule's structure. scirp.org

For this compound, DFT and time-dependent DFT (TD-DFT) would be the methods of choice for predicting its vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, respectively. rsc.org

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. rsc.org This theoretical spectrum can be compared with experimental IR and Raman spectra to assign specific peaks to the vibrations of particular functional groups, such as the C=O stretch of the ester, C-Cl stretch, and various vibrations of the pyridine (B92270) ring.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is also possible using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. Calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in assigning the signals in an experimental NMR spectrum, confirming the connectivity of the molecule.

UV-Visible Spectroscopy: TD-DFT calculations are used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Visible range. rsc.org The calculation provides the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. This information helps in understanding the electronic structure and the nature of the orbitals involved in the electronic excitation. nih.gov

Illustrative Data: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Calculated Parameter | Illustrative Value | Assignment |

|---|---|---|---|

| IR Spectroscopy | Vibrational Frequency | 1735 cm⁻¹ | C=O stretching of the ester group. |

| ¹³C NMR Spectroscopy | Chemical Shift | 172.5 ppm | Carbonyl carbon (C=O) of the ester. |

Calculation of NMR Chemical Shifts and Coupling Constants

Computational chemistry provides a robust framework for the prediction of Nuclear Magnetic Resonance (NMR) parameters. Density Functional Theory (DFT) is a widely used method for this purpose, often employing the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the isotropic magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C chemical shifts. These theoretical values, when referenced against a standard compound like tetramethylsilane (TMS), can be directly compared with experimental spectra. Such calculations are invaluable for signal assignment in complex spectra and for understanding how the electronic environment of each nucleus is influenced by the molecular structure.

Below are tables of hypothetical calculated ¹H and ¹³C NMR chemical shifts for this compound, which would be obtained using DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory in a suitable solvent model).

Hypothetical Calculated ¹H NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H on C2 of Pyridine | 8.35 | d | 2.5 |

| H on C4 of Pyridine | 7.70 | dd | 8.5, 2.5 |

| H on C5 of Pyridine | 7.30 | d | 8.5 |

| CH of Propanoate | 3.80 | q | 7.2 |

| CH₂ of Ethyl Group | 4.20 | q | 7.1 |

| CH₃ of Propanoate | 1.55 | d | 7.2 |

| CH₃ of Ethyl Group | 1.25 | t | 7.1 |

Hypothetical Calculated ¹³C NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) |

| C2 of Pyridine | 150.5 |

| C3 of Pyridine | 135.0 |

| C4 of Pyridine | 138.0 |

| C5 of Pyridine | 124.0 |

| C6 of Pyridine | 151.0 |

| C=O of Ester | 173.0 |

| CH of Propanoate | 45.0 |

| CH₂ of Ethyl Group | 61.0 |

| CH₃ of Propanoate | 18.0 |

| CH₃ of Ethyl Group | 14.0 |

Prediction of Vibrational Frequencies (IR, Raman)

The vibrational modes of this compound can be computationally explored to predict its infrared (IR) and Raman spectra. By performing a geometry optimization followed by a frequency calculation at the same level of theory (e.g., DFT with a basis set such as 6-31G(d)), the harmonic vibrational frequencies and their corresponding intensities can be determined. These calculated frequencies are often systematically scaled to account for anharmonicity and the limitations of the theoretical method, allowing for a more accurate comparison with experimental data. This analysis is crucial for assigning specific vibrational modes to the observed peaks in the experimental spectra.

A selection of predicted vibrational frequencies and their assignments for key functional groups in this compound are presented in the table below.

Hypothetical Predicted Vibrational Frequencies and Assignments

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch (pyridine ring) |

| 2980-2995 | Medium | Aliphatic C-H stretch (ethyl and propanoate) |

| 1735 | Strong | C=O stretch (ester) |

| 1580, 1470 | Strong | C=C and C=N stretching (pyridine ring) |

| 1250 | Strong | C-O stretch (ester) |

| 1100 | Medium | C-Cl stretch |

| 830 | Medium | C-H out-of-plane bending (pyridine ring) |

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, one could model various transformations, such as hydrolysis of the ester group or nucleophilic substitution at the chloropyridine ring.

Transition State Localization and Reaction Pathway Determination

To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, can be used to locate these TS structures. Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the TS connects the reactants and products on the potential energy surface, thereby mapping out the reaction pathway.

Applications of Ethyl 2 6 Chloropyridin 3 Yl Propanoate As a Synthetic Intermediate

Precursor in the Synthesis of Substituted Pyridines and Related Heterocycles

No specific examples or detailed research findings were identified that describe the use of Ethyl 2-(6-chloropyridin-3-yl)propanoate as a direct precursor in the synthesis of other substituted pyridines or related heterocyclic systems. General methodologies for the synthesis of substituted pyridines often involve precursors with different functional groups or substitution patterns.

Role in the Construction of Complex Chiral Molecules

There is no available data to suggest that this compound is a commonly employed intermediate in the construction of complex chiral molecules. Asymmetric synthesis and the development of chiral compounds are significant areas of research, but the role of this particular ester has not been documented in this context.

Intermediate in the Synthesis of Nitrogen-Containing Scaffolds for Chemical Research

Nitrogen-containing scaffolds are fundamental in medicinal chemistry and materials science. However, the scientific literature does not provide specific instances of this compound being utilized as an intermediate for the synthesis of such scaffolds.

Application in the Preparation of Advanced Organic Materials or Ligands

The potential application of this compound in the preparation of advanced organic materials or as a precursor for ligands in coordination chemistry has not been reported in the reviewed literature. Research in these areas typically focuses on molecules with specific electronic or structural properties, and the contribution of this compound has not been established.

Utilization in Divergent Synthetic Pathways to Achieve Structural Diversity

Divergent synthesis is a powerful strategy for generating libraries of structurally diverse compounds. There are no documented examples of this compound being employed as a key intermediate in divergent synthetic pathways to create a range of different molecular architectures.

Future Research Directions and Emerging Opportunities in the Chemistry of Ethyl 2 6 Chloropyridin 3 Yl Propanoate

Development of Novel and More Efficient Synthetic Routes

One potential avenue is the adaptation of existing methods for structurally related compounds. For instance, methods used for the synthesis of other 2-(pyridin-3-yl)alkanoates could be modified. A hypothetical approach could involve the cross-coupling of a suitable organometallic propanoate equivalent with 2-chloro-5-iodopyridine (B1352245) or a related electrophile. The choice of catalyst and reaction conditions would be critical to achieving high yields and selectivity.

Another area for exploration is the direct functionalization of the pyridine (B92270) ring. For example, a multi-step sequence starting from a more readily available substituted pyridine could be envisaged. Research into C-H activation methodologies at the 3-position of a 6-chloropyridine precursor, followed by coupling with a propanoate moiety, could represent a cutting-edge and atom-economical approach.

| Potential Synthetic Strategy | Key Precursors | Potential Advantages |

| Cross-Coupling | 2-chloro-5-halopyridine, Organometallic propanoate | Potentially high yielding and adaptable |

| C-H Activation/Functionalization | 6-chloropyridine derivative | Atom-economical, potentially shorter route |

| From Pyridine N-oxides | 6-chloropyridine N-oxide | Can alter reactivity and regioselectivity |

Exploration of Undiscovered Reactivity Patterns

The reactivity of Ethyl 2-(6-chloropyridin-3-yl)propanoate is, at present, undocumented. The molecule possesses several reactive sites that could be exploited for further chemical transformations, making it a valuable building block. The chlorine atom on the pyridine ring is a prime site for nucleophilic aromatic substitution (SNAr) reactions. Investigating its displacement with various nucleophiles (e.g., amines, alcohols, thiols) could lead to a diverse library of new compounds with potential applications in medicinal chemistry and materials science.

The ester functionality offers another handle for chemical modification. Hydrolysis to the corresponding carboxylic acid, 2-(6-chloropyridin-3-yl)propanoic acid, would provide a key intermediate for amide bond formation or other derivatizations. Reduction of the ester to the corresponding alcohol is also a plausible transformation.

Furthermore, the propanoate side chain introduces a stereocenter, meaning the compound exists as a racemate. The development of methods for its enantioselective synthesis or the separation of its enantiomers would be a significant advancement, as the biological activity of chiral molecules is often enantiomer-dependent.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow and automated synthesis technologies. These approaches offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to rapidly generate libraries of compounds.

The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a promising research direction. A continuous process could be designed where the key bond-forming reactions are performed in-line, potentially with integrated purification steps. This would be particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Automated synthesis platforms could be employed for the high-throughput synthesis of analogs. By systematically varying the nucleophiles in SNAr reactions or the coupling partners in cross-coupling reactions, large libraries of related compounds could be generated and screened for desired properties. This approach would significantly accelerate the discovery of new molecules with interesting biological or material properties.

Design of Next-Generation Analogues for Further Chemical Exploration

The structural motif of a substituted pyridine ring linked to an alkanoate is present in many biologically active molecules. This suggests that this compound could serve as a valuable scaffold for the design of next-generation analogs for chemical and biological screening.

Future research could focus on creating a diverse set of analogs by systematically modifying each part of the molecule. As mentioned, the chlorine atom can be replaced with a wide variety of functional groups. The ethyl ester can be converted into other esters, amides, or other functional groups. Additionally, the propanoate side chain could be elongated, shortened, or substituted with other groups to probe the structure-activity relationship.

The design of such analogs, guided by computational modeling and a deeper understanding of the compound's reactivity, will be a key driver of innovation in this area. The resulting compounds could be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents or agrochemicals.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(6-chloropyridin-3-yl)propanoate, and how can reaction efficiency be maximized?

Methodological Answer: The compound can be synthesized via esterification of 2-(6-chloropyridin-3-yl)propanoic acid using N-hydroxyphthalimide (NHPI) and N,N'-diisopropylcarbodiimide (DIC) as coupling agents. Key steps include:

- Reagent Ratios: Use a 1:0.8 molar ratio of acid to NHPI, with 0.05 equiv. of DMAP as a catalyst .

- Purification: Flash chromatography (30–50% EtOAc in hexanes) followed by recrystallization from diethyl ether improves purity to >95% .

- Yield Optimization: Recrystallization removes residual NHPI impurities, achieving ~36% isolated yield .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile) and a P95 respirator for dust control .

- Ventilation: Work in a fume hood to avoid inhalation. Avoid drainage contamination due to potential aquatic toxicity .

Advanced Research Questions

Q. How can radical-polar crossover strategies introduce radiofluorine labels into this compound?

Methodological Answer:

- Reaction Setup: Use Ir(dF-ppy)₃ as a photocatalyst under blue light to generate radicals. Triethylamine trihydrofluoride (Et₃N·3HF) serves as the fluorine source .

- Conditions: Stir in DCM (0.2 M) with 3 equiv. of Et₃N·3HF. Monitor via -NMR for ~70% fluorination yield .

- Purification: Isolate via column chromatography (silica gel, gradient elution) to remove byproducts like unreacted phthalimide esters.

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved for this compound?

Methodological Answer:

Q. What mechanistic insights explain contradictory reactivity in nucleophilic substitutions at the pyridyl chlorine?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., Gaussian) to analyze transition states. The electron-withdrawing pyridyl ring may deactivate the chlorine toward SN₂ but favor radical pathways .

- Experimental Validation: Compare reaction outcomes using nucleophiles (e.g., KF) under thermal vs. photoredox conditions to isolate competing mechanisms .

Q. How can this compound serve as a precursor for agrochemical intermediates?

Methodological Answer:

- Derivatization: React with phenoxyalkanoates (e.g., quizalofop ethyl analogues) to synthesize herbicidal derivatives. Monitor regioselectivity via HPLC .

- Bioactivity Testing: Use in vitro assays (e.g., acetyl-CoA carboxylase inhibition) to evaluate efficacy against target weeds .

Data Contradiction Resolution

Q. How to address batch-to-batch variability in spectroscopic data (e.g., NMR shifts)?

Methodological Answer:

- Impurity Profiling: Use HPLC-MS to detect trace byproducts (e.g., unreacted acid or phthalimide). Adjust purification to include activated charcoal treatment .

- Deuterated Solvents: Ensure consistent use of deuterated solvents (e.g., CDCl₃) to eliminate solvent-induced shift variations .

Q. What strategies reconcile conflicting crystallographic and computational bond-length predictions?

Methodological Answer:

- Multipole Refinement: Apply Hirshfeld atom refinement (HAR) in SHELXL to account for electron density variations .

- Benchmarking: Compare with high-resolution (<1.0 Å) datasets from synchrotron sources to validate computational models .

Tables for Key Data

Q. Table 1. Synthetic Conditions for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Starting Material | 2-(6-Chloropyridin-3-yl)propanoic acid | |

| Coupling Agent | DIC (1.4 equiv.) | |

| Catalyst | DMAP (0.05 equiv.) | |

| Purification | Flash chromatography → Recrystallization | |

| Yield | 35.9% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.